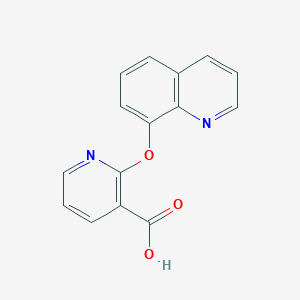
2-(Quinolin-8-yloxy)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-8-yloxy)nicotinic acid is a compound that features a quinoline moiety linked to a nicotinic acid structure via an oxygen atom. This compound is part of the quinoline derivatives family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)nicotinic acid typically involves the reaction of 8-hydroxyquinoline with nicotinic acid derivatives. One common method is the Williamson ether synthesis, where 8-hydroxyquinoline reacts with a halogenated nicotinic acid derivative in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile (CH₃CN) . The reaction conditions usually involve heating the mixture to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Quinolin-8-yloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the nicotinic acid carboxyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at reactive sites.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would yield corresponding amines.
Applications De Recherche Scientifique
2-(Quinolin-8-yloxy)nicotinic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Quinolin-8-yloxy)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to antimicrobial and anticancer effects . Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
8-Hydroxyquinoline: A precursor in the synthesis of 2-(Quinolin-8-yloxy)nicotinic acid with antimicrobial properties.
Nicotinic Acid: Shares the nicotinic acid moiety and is known for its role in metabolism and as a vitamin (niacin).
Uniqueness
This dual functionality makes it a versatile compound in both research and industrial applications .
Propriétés
IUPAC Name |
2-quinolin-8-yloxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)11-6-3-9-17-14(11)20-12-7-1-4-10-5-2-8-16-13(10)12/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUCENYSZARJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=CC=N3)C(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2945443.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2945445.png)
![6-(2-methylpropyl)-3-[4-(propan-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2945446.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2945449.png)




![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)

![4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2945462.png)

![ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)
